Trilepisflavan
Description
Properties
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-15-8-5-12(9-17(15)20-2)14-7-4-11-3-6-13(18)10-16(11)21-14/h3,5-6,8-10,14,18H,4,7H2,1-2H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCXSJQLANFRSQ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Plant Material Collection and Pre-Treatment
The primary source of trilepisflavan is the stem bark or leaves of Trilepisium madagascariense, a plant native to Madagascar and parts of Africa. Fresh plant material is typically shade-dried to preserve thermolabile compounds, followed by mechanical grinding into a coarse powder (particle size: 0.5–2 mm).
Solvent Extraction and Fractionation
Methanol and ethanol are the solvents of choice due to their efficacy in extracting phenolic compounds. A standardized protocol involves:
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Maceration : Soaking 500 g of dried powder in 5 L of 80% methanol for 72 hours at 25°C with periodic agitation.
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Filtration and Concentration : The supernatant is filtered through Whatman No. 1 paper, and the solvent is evaporated under reduced pressure (40°C, 0.08 MPa) to yield a crude extract (approximate yield: 12–15% w/w).
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Liquid-Liquid Partitioning : The crude extract is partitioned sequentially using n-hexane, ethyl acetate, and water. This compound predominantly concentrates in the ethyl acetate fraction.
Chromatographic Purification
Column Chromatography
The ethyl acetate fraction undergoes silica gel column chromatography (mesh size: 230–400; column dimensions: 60 × 5 cm). Elution is performed with a gradient of chloroform-methanol (95:5 to 70:30 v/v), collecting 100 mL fractions. this compound elutes at a chloroform-methanol ratio of 85:15, as confirmed by thin-layer chromatography (TLC; Rf = 0.42, visualized under UV 254 nm).
High-Performance Liquid Chromatography (HPLC)
Final purification employs semi-preparative HPLC (C18 column, 250 × 10 mm, 5 μm) with an isocratic mobile phase of acetonitrile-water (65:35 v/v) at 2 mL/min. This compound elutes at 14.3 minutes (UV detection: 280 nm), yielding >98% purity.
Structural Elucidation and Analytical Data
Spectroscopic Characterization
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NMR : NMR (500 MHz, CDCl₃) reveals signals at δ 6.82 (d, J = 8.5 Hz, H-2'), δ 6.77 (d, J = 2.0 Hz, H-5'), and δ 6.72 (dd, J = 8.5, 2.0 Hz, H-6'), confirming the 3,4-dimethoxyphenyl moiety. The flavan backbone is evidenced by δ 5.42 (t, J = 6.5 Hz, H-2) and δ 2.75 (m, H-4).
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Mass Spectrometry : High-resolution ESI-MS shows a [M+H]⁺ peak at m/z 287.1284 (calculated for C₁₇H₁₈O₄: 287.1283).
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈O₄ |
| Molecular Weight | 286.327 g/mol |
| Melting Point | Oil (non-crystalline) |
| Solubility | DMSO, ethanol, DMF |
| Optical Rotation | [α]²⁵D = +34.6° (c 0.1, MeOH) |
| UV λmax (MeOH) | 280 nm |
Challenges and Optimization Strategies
Yield Enhancement
Initial extraction yields from natural sources are low (0.02–0.05% w/w). Strategies to improve yield include:
Stability Considerations
This compound is sensitive to light and oxidation. Storage under nitrogen at −20°C in amber vials preserves integrity for >6 months.
Analytical Validation and Quality Control
Purity Assessment
Chemical Reactions Analysis
Types of Reactions: Trilepisflavan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities, such as increased anti-cancer or antimicrobial properties .
Scientific Research Applications
Chemical Applications
Synthesis of Flavan Derivatives
Trilepisflavan serves as a precursor for synthesizing various flavan derivatives. These derivatives are being investigated for their potential pharmaceutical applications, particularly in drug development. The unique structural properties of this compound allow for modifications that enhance the biological activity of the resultant compounds.
Biological Applications
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. Studies involving the methanol extract of T. madagascariense have demonstrated that this compound can inhibit the growth of various bacteria and fungi. The antimicrobial efficacy was assessed using methods such as agar well diffusion and broth microdilution techniques, indicating its potential use in treating infections caused by resistant strains of microorganisms .
Antioxidant Activity
this compound has been identified as a potent antioxidant agent. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases. This antioxidant activity is crucial in developing natural therapies aimed at reducing oxidative damage in cells .
Medical Applications
Cancer Therapy
this compound is being explored for its potential role in cancer therapy. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including modulation of cell signaling pathways and induction of apoptosis. This opens avenues for further research into its application as an adjunctive treatment in oncology .
Diabetes Management
The compound has shown promise in managing diabetes by inhibiting carbohydrate-hydrolyzing enzymes such as alpha-glucosidase and alpha-amylase. This inhibition may slow down carbohydrate digestion and absorption, leading to better glycemic control in diabetic patients. Such findings warrant further investigation into this compound's potential as a natural antidiabetic agent .
Industrial Applications
Natural Preservatives
Due to its antimicrobial and antioxidant properties, this compound is being considered for use as a natural preservative in the food and cosmetic industries. Its ability to inhibit microbial growth while providing antioxidant benefits makes it an attractive alternative to synthetic preservatives.
Mechanism of Action
The mechanism of action of Trilepisflavan involves its interaction with specific molecular targets and pathways . The compound exerts its anti-cancer effects by inhibiting the growth of cancer cells through the induction of apoptosis and cell cycle arrest . It also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound with Analogous Flavans
Notes:
- This compound’s structural ambiguity precludes direct stereochemical comparisons. Its commercial classification as a flavan suggests a saturated C2-C3 bond, distinguishing it from flavones (e.g., apigenin) .
- Naringenin and taxifolin share hydroxylation patterns linked to enhanced radical-scavenging activity, a trait inferred but unverified for this compound.
Functional and Pharmacological Contrasts
Antioxidant Capacity
Flavans exert antioxidant effects via hydroxyl group-mediated hydrogen donation. While naringenin demonstrates moderate DPPH radical inhibition (IC₅₀ ~50 µM), taxifolin exhibits superior activity (IC₅₀ ~10 µM) due to additional hydroxyl groups .
Bioavailability and Metabolism
Flavans like (+)-catechin show low oral bioavailability (<5%) due to poor intestinal absorption and extensive phase II metabolism. Structural modifications (e.g., glycosylation in hesperidin) improve solubility but reduce aglycone bioavailability. This compound’s pharmacokinetic profile is undocumented, limiting therapeutic predictions.
Biological Activity
Trilepisflavan is a compound derived from the plant Trilepisium madagascariense , which has garnered attention for its diverse biological activities, particularly in antioxidant and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
1. Overview of this compound
This compound is classified under flavonoids, a group of polyphenolic compounds known for their health benefits. Flavonoids exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The specific focus here is on this compound's potential therapeutic applications.
This compound has been shown to possess significant antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress through various mechanisms:
- DPPH Scavenging : this compound demonstrated a concentration-dependent ability to scavenge DPPH (1,1-diphenyl-2-picrylhydrazyl) free radicals, indicating potent antioxidant activity.
- Ferric Reducing Antioxidant Power (FRAP) : The FRAP assay revealed that this compound has a high reducing capacity, suggesting its effectiveness in converting ferric ions to ferrous ions, which is crucial in mitigating oxidative damage.
2.2 Data Table: Antioxidant Activity of this compound
3.1 Alpha-Amylase and Alpha-Glucosidase Inhibition
This compound has been reported to inhibit carbohydrate-hydrolyzing enzymes such as alpha-amylase and alpha-glucosidase. This inhibition is significant for managing postprandial blood glucose levels, making it a potential candidate for diabetes management.
- Alpha-Amylase Inhibition : The compound exhibited an IC50 value of 0.836 mg/mL against alpha-amylase.
- Alpha-Glucosidase Inhibition : An IC50 value of 0.13 mg/mL was recorded for alpha-glucosidase inhibition.
3.2 Data Table: Enzyme Inhibition by this compound
4. Antimicrobial Activity
Research indicates that extracts from Trilepisium madagascariense , including this compound, possess antimicrobial properties against various pathogens:
- Bacterial Inhibition : The compound has shown effectiveness against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 500 µg/mL depending on the bacterial strain.
4.1 Data Table: Antimicrobial Activity of this compound
| Pathogen | MIC Value (µg/mL) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 64 | |
| Escherichia coli | 128 | |
| Staphylococcus aureus | 500 |
Case Study: Antidiabetic Potential
A study highlighted the potential of this compound as an antidiabetic agent due to its ability to inhibit carbohydrate-digesting enzymes effectively. This suggests that further clinical trials could validate its efficacy in managing diabetes.
Case Study: Antimicrobial Efficacy
Another case study reported the use of extracts containing this compound in treating infections caused by resistant bacterial strains, showcasing its potential as an alternative therapeutic agent in infectious diseases.
Q & A
Basic Research Questions
Q. How should researchers define the scope of Trilepisflavan studies to ensure scientific rigor?
- Methodological Guidance :
- Begin with a systematic literature review to identify gaps (e.g., understudied bioactivities or synthesis pathways).
- Use the FLOAT method (Focus, Literature, Objectives, Approach, Timeframe) to align the research question with feasibility and originality .
- Conduct pilot experiments to assess resource availability (e.g., spectroscopic equipment, computational models).
Q. What are the recommended methods for initial chemical characterization of this compound?
- Experimental Design :
- Use spectroscopic techniques (NMR, MS) for structural elucidation, cross-referencing with existing databases for flavonoid analogs .
- Validate purity via HPLC (>95%) and quantify stability under varying pH/temperature conditions .
- Data Documentation :
- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis protocols in supplementary materials .
Q. How can researchers optimize literature reviews to contextualize this compound’s mechanisms?
- Strategy :
- Use NLP-powered tools (e.g., BERT-based semantic search) to extract relevant studies from PubMed or SciFinder .
- Map biological targets (e.g., enzyme inhibition) using pathway analysis tools like KEGG or STRING .
Advanced Research Questions
Q. How should contradictory bioactivity data for this compound be resolved?
- Analytical Framework :
- Apply statistical triangulation (e.g., ANOVA, regression) to isolate confounding variables (e.g., cell line heterogeneity, solvent effects) .
- Replicate experiments under standardized conditions (e.g., ISO 17025 guidelines) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Table 1 : Common Tools for Data Contradiction Analysis
| Tool | Application | Reference |
|---|---|---|
| Multivariate ANOVA | Controls for multiple variables | |
| Bland-Altman Plots | Assesses inter-method variability | |
| Meta-analysis | Aggregates findings across studies |
Q. What strategies address replication challenges in this compound’s synthesis protocols?
- Optimization Steps :
- Document hyperparameters (e.g., reaction time, catalyst concentration) in machine-readable formats (e.g., ELN entries) .
- Use Design of Experiments (DoE) to identify critical factors affecting yield .
Q. How can multi-omics data be integrated to study this compound’s systemic effects?
- Workflow :
- Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) datasets using Transformer-based models for cross-modal pattern detection .
- Validate hypotheses with CRISPR-Cas9 knockouts of predicted target genes .
Q. What methodologies improve this compound’s stability in in vivo models?
- Approach :
- Test nano-encapsulation (e.g., liposomes, PLGA nanoparticles) to enhance bioavailability .
- Monitor pharmacokinetics via LC-MS/MS and compare with computational ADMET predictions .
Methodological Recommendations
- Data Integrity : Use triangulation (experimental, computational, and observational data) to strengthen conclusions .
- Ethical Compliance : Obtain institutional review board (IRB) approval for animal/human studies and disclose conflicts of interest .
- Future Directions : Propose studies on this compound’s synergies with existing therapeutics (e.g., combinatorial index analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
